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Compound of Interest

Compound Name: 1,2-Octanediol

Cat. No.: B041855 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists,

and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
Octanediol, a versatile diol used in various industrial and pharmaceutical applications. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, offering valuable data for identification, characterization, and

quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

1,2-Octanediol. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR

data.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1,2-Octanediol exhibits characteristic signals corresponding to the

different proton environments within the molecule. The data presented here is typically

acquired in deuterated chloroform (CDCl₃) at 400 MHz.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-CH₃ (H-8) 0.88 t 6.8

-(CH₂)₄- (H-4, H-5, H-

6, H-7)
1.27-1.35 m -

-CH₂- (H-3) 1.40-1.55 m -

-CH(OH)- (H-2) 3.65-3.75 m -

-CH₂(OH)- (H-1a, H-

1b)
3.40-3.55 m -

-OH ~2.0-3.0 br s -

t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of 1,2-Octanediol. The

chemical shifts are reported in ppm relative to a standard reference.

Carbon Assignment Chemical Shift (δ, ppm)

-CH₃ (C-8) 14.1

-CH₂- (C-7) 22.6

-CH₂- (C-6) 31.8

-CH₂- (C-5) 25.9

-CH₂- (C-4) 29.4

-CH₂- (C-3) 33.5

-CH(OH)- (C-2) 72.8

-CH₂(OH)- (C-1) 66.0
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,2-Octanediol is characterized by the following key absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3350 (broad) O-H stretch Hydroxyl group (-OH)

2925, 2855 C-H stretch Alkane (-CH₂, -CH₃)

~1465 C-H bend Alkane (-CH₂)

~1060 C-O stretch Alcohol (-C-O)

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,2-Octanediol results in fragmentation of

the molecule, providing a characteristic fingerprint for its identification. The molecular ion peak

is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (146.23

g/mol )[1][2].

Key Mass Spectral Fragments
m/z Relative Intensity Proposed Fragment Ion

146 Low [M]⁺ (Molecular Ion)

97 High [M - CH₂OH - H₂O]⁺

55 High [C₄H₇]⁺

43 High [C₃H₇]⁺

The fragmentation pattern of 1,2-diols is influenced by the positions of the hydroxyl groups.

Common fragmentation pathways include the loss of water and cleavage of the carbon-carbon

bond between the two hydroxyl-bearing carbons.

Experimental Protocols
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The following sections outline generalized experimental protocols for acquiring the

spectroscopic data presented in this guide.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of 1,2-Octanediol for ¹H NMR or 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean,

dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-64

Relaxation Delay: 1-5 seconds

Spectral Width: 0-10 ppm

Instrumental Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 seconds

Spectral Width: 0-150 ppm
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IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat 1,2-Octanediol directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (Electron Ionization)
Introduce a small amount of the 1,2-Octanediol sample into the mass spectrometer, often

via a gas chromatograph (GC-MS) or a direct insertion probe.

The sample is vaporized and then ionized in the ion source using a standard electron energy

of 70 eV.

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the

mass analyzer.

A mass spectrum is generated by plotting the relative abundance of ions as a function of

their m/z ratio.

Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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General Spectroscopic Analysis Workflow

Sample Preparation

Instrumental Analysis

Data Acquisition & Processing

1,2-Octanediol Sample
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(for NMR)

Use Neat Liquid
(for IR)

Vaporize Sample
(for MS)

NMR Spectrometer FT-IR Spectrometer
(with ATR)

Mass Spectrometer
(EI Source)

Acquire FID Acquire Interferogram Acquire Mass Spectrum

Fourier Transform

Process Spectrum
(Phase, Baseline Correction)

Process Spectrum
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Process Spectrum
(Library Search, Fragmentation Analysis)
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Logical Flow of Mass Spectrometry Fragmentation

1,2-Octanediol Molecule
(in gas phase)

Electron Ionization (70 eV)

Molecular Ion [M]⁺
(m/z = 146)

Fragmentation

Loss of H₂O
[M - H₂O]⁺

Alpha-Cleavage
(Loss of CH₂OH)

Further Fragmentation

Detected Fragment Ions
(e.g., m/z 97, 55, 43)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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